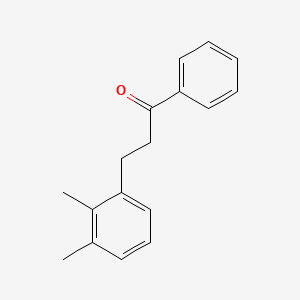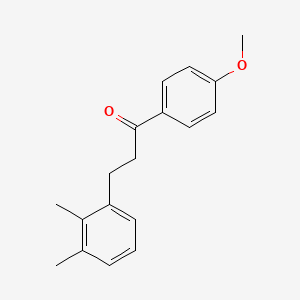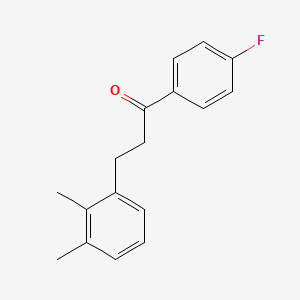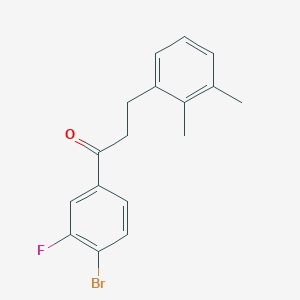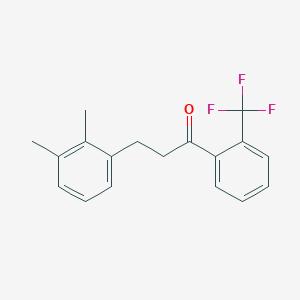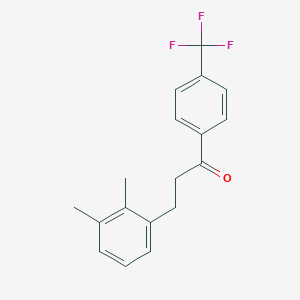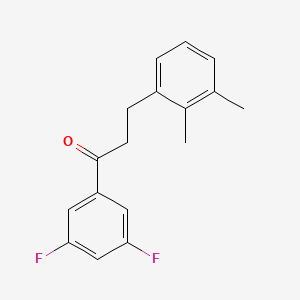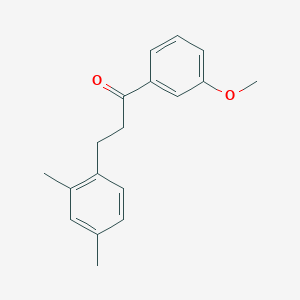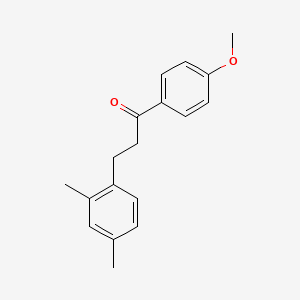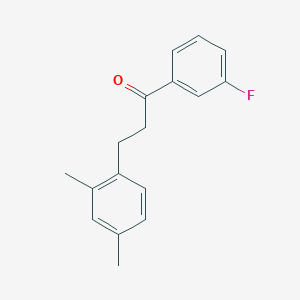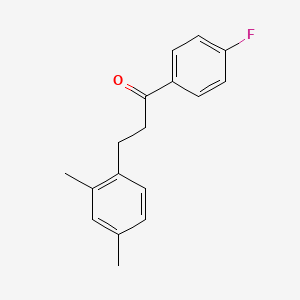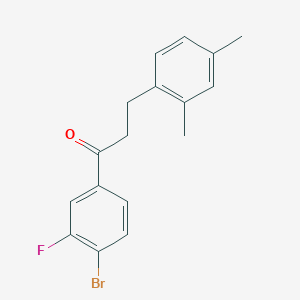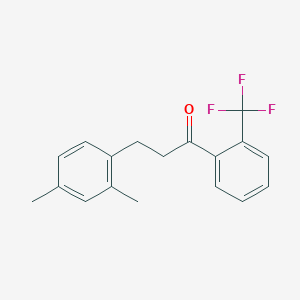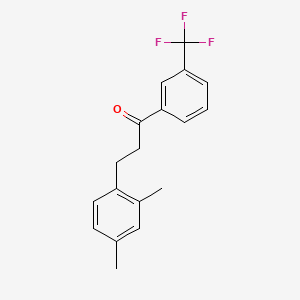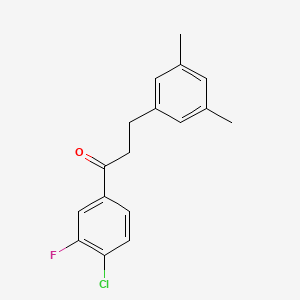
1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one, also known as 4-CF-3-DMP, is a synthetic compound with a wide range of scientific and industrial applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a boiling point of 310°C. 4-CF-3-DMP is used as a reagent in organic synthesis, as a starting material for the synthesis of pharmaceuticals and agrochemicals, and as a catalyst in the polymerization of olefins. It is also used as a fluorescent probe in biological research and in the development of new materials.
Wissenschaftliche Forschungsanwendungen
Chemical Analysis and Identification
The compound has been involved in the study of hydroxyhalobiphenyls and their derivatives. Specifically, the mass spectra and gas chromatographic properties of compounds including fluoro-, chloro-, and bromomethoxy-biphenyls have been examined. This research is crucial for understanding the chemical behavior and properties of such compounds, including 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one, and their metabolites in various organisms (Tulp, Olie, & Hutzinger, 1977).
Pharmacological Properties
Serotonin Receptor Agonism and Antagonism
The compound and its analogs have been implicated in the study of serotonin receptors. For instance, it was found that activation of 5-HT2C receptors, which are structurally similar to the compound , elicits penile erections in rats. This suggests that the compound or its derivatives might interact with serotonin receptors, a finding that could have implications for understanding its pharmacological properties (Millan et al., 1997).
Analgesic and Anti-inflammatory Activities
Compounds with structural similarities to 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one have been synthesized and shown to exhibit analgesic and anti-inflammatory properties. This suggests potential therapeutic applications for the compound in treating pain and inflammation (Deshpande & Pai, 2012).
Antipsychotic Properties
Research has explored the antipsychotic profiles of certain compounds structurally related to 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. Findings suggest that alterations in the chemical structure can significantly affect behavioral activity and have implications for the development of antipsychotic medications (Wise et al., 1985).
Antitumor Activity
Certain derivatives have been investigated for their unique mechanisms of action against tumors, indicating the potential of 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one and its analogs in cancer therapy. The synthesis of hydrophilic prodrugs and their evaluations in preclinical models highlight their promise as antitumor agents (Li-Chen Chou et al., 2010).
Treatment of Erectile Dysfunction
Research on dopamine D4 receptor agonists related to the compound has shown potential for the treatment of erectile dysfunction. The modification of known agonists to improve stability and efficacy signifies the therapeutic potential of 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one and its derivatives in this domain (Kolasa et al., 2006).
Metabolic and Pharmacokinetic Studies
The compound's analogs have been the subject of extensive pharmacokinetic and metabolism studies. These studies offer insights into the absorption, clearance, distribution, and metabolic pathways of such compounds, laying the groundwork for their therapeutic use and understanding of their behavior in biological systems (Wu et al., 2006).
Eigenschaften
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)14-4-5-15(18)16(19)10-14/h4-5,7-10H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNWQNUGRRYMOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644903 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
CAS RN |
898780-76-2 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

